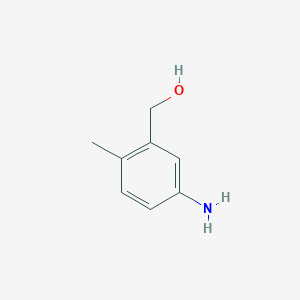

(5-Amino-2-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

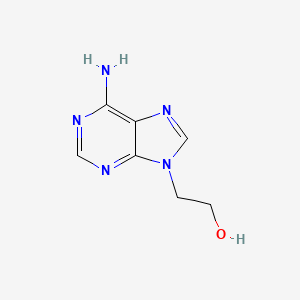

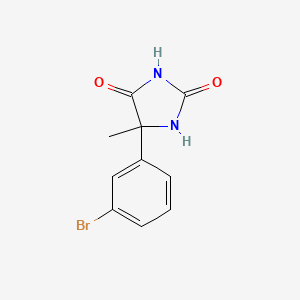

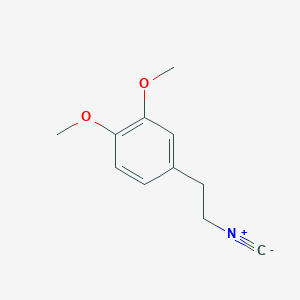

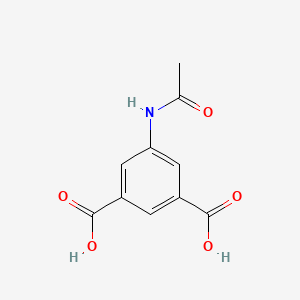

“(5-Amino-2-methylphenyl)methanol” is a chemical compound with the molecular formula C8H11NO. It is also known by other names such as 3-Hydroxymethyl-4-methylaniline .

Synthesis Analysis

The synthesis of “(5-Amino-2-methylphenyl)methanol” involves reaction conditions with hydrogen and palladium on activated charcoal in ethyl acetate under 760 Torr for 24 hours .Molecular Structure Analysis

The molecular structure of “(5-Amino-2-methylphenyl)methanol” can be represented by the InChI codeInChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3 . The compound has a molecular weight of 137.18 g/mol . Physical And Chemical Properties Analysis

“(5-Amino-2-methylphenyl)methanol” has a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 137.084063974 g/mol . The topological polar surface area of the compound is 46.2 Ų .Applications De Recherche Scientifique

Methylation Methods

- N-Monomethylation of Aromatic Amines : A method involving the direct N-monomethylation of aromatic primary amines, using methanol as a methylating agent, has been developed. This method is noted for its low catalyst loading, broad substrate scope, and excellent selectivities (Li et al., 2012).

- RuCl3-Catalyzed N-Methylation : A clean and cost-competitive method using methanol for selective N-methylation of amines has been reported. This method highlights the synthetic value of advanced N-methylation reactions (Sarki et al., 2021).

Biochemical Applications

- Methylotrophic Yeast Metabolism : Research on yeast, like Pichia pastoris, has shown that these organisms use methanol as a carbon and energy source. Understanding the methanol assimilation pathway in these yeasts offers insights into biochemical applications of methanol (Russmayer et al., 2015).

Chemical Synthesis

- Synthesis of 3-oxo-4-amino-1,2,3-oxadiazole : Benzylcyanide treated with nitric oxide in basic methanol yields 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole. This process demonstrates the use of methanol in producing novel chemical structures (Bohle & Perepichka, 2009).

Lipid Dynamics

- Impact on Lipid Dynamics : Methanol has been shown to significantly impact lipid dynamics, particularly in the context of biomembrane and proteolipid studies. This highlights the broader applications of methanol in biochemical and biophysical research (Nguyen et al., 2019).

Biotechnological Applications

- Methanol-Based 5-Aminovalerate Production : The use of methanol as a carbon source for the production of 5-aminovalerate, a building block for various chemicals, has been established in recombinant Bacillus methanolicus strains. This represents a significant advance in the use of methanol for biotechnological applications (Brito et al., 2021).

Propriétés

IUPAC Name |

(5-amino-2-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPOTCGMVRSMDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303286 |

Source

|

| Record name | (5-amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-methylphenyl)methanol | |

CAS RN |

111437-10-6 |

Source

|

| Record name | (5-amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)